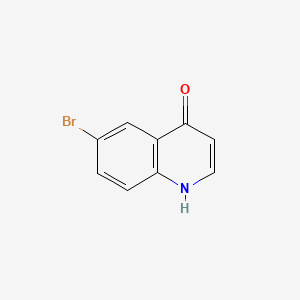

![molecular formula C12H22BrNO2 B2609407 Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate CAS No. 1879660-12-4](/img/structure/B2609407.png)

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

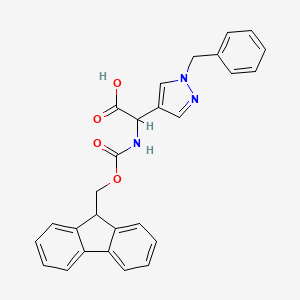

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a chemical compound with the CAS Number: 1879660-12-4 . It has a molecular weight of 292.22 . The IUPAC name of this compound is tert-butyl (3- (bromomethyl)cyclohexyl)carbamate .

Molecular Structure Analysis

The InChI code for Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is 1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3, (H,14,15) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current data.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of nucleotides. Ober et al. (2004) highlighted its role in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, emphasizing its significance in structural and substitution analyses (Ober et al., 2004).

Sensory Materials Development

In the realm of sensory materials, tert-butyl carbazole derivatives, including those with tert-butyl moieties, have been explored for their ability to detect volatile acid vapors. Sun et al. (2015) synthesized benzothiazole modified carbazole derivatives that could gel selected solvents and emit strong blue light, serving as fluorescent sensory materials for detecting acid vapors (Sun et al., 2015).

Stereoselective Synthesis

Wang et al. (2017) described an efficient stereoselective route for preparing stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, highlighting the importance of this compound in the synthesis of factor Xa inhibitors (Wang et al., 2017).

Metalation and Alkylation Studies

Sieburth et al. (1996) investigated the metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives, providing insights into the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).

Diels-Alder Reactions

Padwa et al. (2003) explored the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, showcasing the compound's utility in complex synthetic transformations (Padwa et al., 2003).

Reactivity Studies of Carbamates

Research by Brugier et al. (2001) on the reactivity of N-(3-thienyl)carbamates demonstrates the versatility of tert-butyl carbamate derivatives in synthesizing thieno[3,2-b]pyrroles and dihydrothienopyrroles, underscoring the compound's significance in heterocyclic chemistry (Brugier et al., 2001).

CO2 Fixation

Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates bearing an iodomethyl group, utilizing tert-butyl hypoiodite. This highlights the compound's role in environmental chemistry and sustainable synthetic practices (Takeda et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDUGNDNCQMMBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)

![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)

![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/structure/B2609345.png)